molecular formula C11H13Cl2NOSi B13791334 (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile CAS No. 95392-03-3

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile

Cat. No.: B13791334
CAS No.: 95392-03-3
M. Wt: 274.21 g/mol
InChI Key: XIWMJWQCARVYKW-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile is an organic compound with a unique structure that includes a dichlorophenyl group, a trimethylsilanyloxy group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

3,4-Dichlorophenylacetonitrile+Trimethylsilyl chlorideBaseThis compound\text{3,4-Dichlorophenylacetonitrile} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3,4-Dichlorophenylacetonitrile+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile involves its interaction with specific molecular targets. The trimethylsilanyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dichlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenylacetonitrile
  • 3,4-Dichlorophenyl isocyanate

Uniqueness

(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile is unique due to the presence of the trimethylsilanyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group can influence the compound’s solubility, stability, and interaction with other molecules.

Properties

CAS No.

95392-03-3

Molecular Formula

C11H13Cl2NOSi

Molecular Weight

274.21 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-trimethylsilyloxyacetonitrile

InChI

InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3

InChI Key

XIWMJWQCARVYKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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